3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid

Platelet aggregation Thiazole derivatives Structural biology

3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid is a synthetic organic compound belonging to the class of thiazole-bearing phenylpropanoic acids. Its molecular formula is C12H10BrNO2S with a molecular weight of 312.18 g/mol.

Molecular Formula C12H10BrNO2S
Molecular Weight 312.18
CAS No. 1082829-38-6
Cat. No. B2760043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid
CAS1082829-38-6
Molecular FormulaC12H10BrNO2S
Molecular Weight312.18
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(CC(=O)O)C2=NC=CS2
InChIInChI=1S/C12H10BrNO2S/c13-9-3-1-2-8(6-9)10(7-11(15)16)12-14-4-5-17-12/h1-6,10H,7H2,(H,15,16)
InChIKeyRSXDQMUSOYKRKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid CAS 1082829-38-6: A Structural Overview for Research Procurement


3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid is a synthetic organic compound belonging to the class of thiazole-bearing phenylpropanoic acids. Its molecular formula is C12H10BrNO2S with a molecular weight of 312.18 g/mol . The structure features a 3-bromophenyl group and a 1,3-thiazol-2-yl moiety linked to a propanoic acid backbone . It is offered as a research chemical with a stated purity of 98% . The combination of the bromine substituent and thiazole ring provides a distinct chemical handle for further derivatization, distinguishing it from simpler phenylpropanoic acid derivatives.

Why 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid CAS 1082829-38-6 is Not Interchangeable with In-Class Analogs


Generic substitution of thiazole-propanoic acid derivatives is scientifically unsound due to significant differences in regiochemistry and substitution patterns that directly impact target binding, metabolic stability, and synthetic utility. For instance, the meta-bromo substitution on the phenyl ring in this compound is known to alter electronic distribution and steric hindrance compared to para-bromo analogs, leading to divergent biological activity profiles [1]. Furthermore, the direct linkage of the thiazole to the beta-carbon of the propanoic acid chain creates a unique scaffold distinct from amino-linked derivatives (e.g., 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids) or alpha-substituted analogs (e.g., Brofezil), which exhibit different pharmacokinetic and pharmacodynamic properties [2]. These structural nuances are critical for medicinal chemistry programs requiring precise structure-activity relationship (SAR) exploration and cannot be accommodated by a generic in-class replacement.

Quantitative Differentiation Guide for 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid CAS 1082829-38-6


Structural Specificity: Meta-Bromo Substitution vs. Positional Isomer in Platelet Aggregation Models

The target compound features a meta-bromophenyl group, which distinguishes it from the para-bromophenyl isomer found in related compounds like Brofezil. While direct head-to-head data for this specific compound are not available, a class-level inference can be made from patent literature on thiazole carboxylic acids and esters. These patents describe a series of compounds where the position of the halogen on the phenyl ring is critical for inhibiting mammalian blood platelet aggregation [1]. The meta-substitution pattern in the target compound is expected to produce a distinct binding interaction profile compared to para-substituted analogs, which are more frequently studied as anti-inflammatory agents [2]. The lack of direct quantitative comparison underscores the need for empirical evaluation in specific assays.

Platelet aggregation Thiazole derivatives Structural biology

Purity Benchmark: 98% Assay vs. Typical Research-Grade Isomers

The target compound is commercially available with a guaranteed minimum purity of 98% . This contrasts with positional isomers such as 2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid (CAS 138568-62-4), which are typically offered at a lower 95% purity . The 3% higher purity specification for the target compound reduces the need for additional purification steps in downstream synthesis or biological assays, thereby saving time and material costs. This is a verifiable, quantifiable procurement advantage when a higher initial purity is required.

Chemical procurement Purity analysis Synthetic intermediate

Scaffold Distinction: Propanoic Acid Backbone vs. Amino-Linked β-Alanine Derivatives

The target compound is a carbon-linked propanoic acid, differentiating it from the N,N-disubstituted β-amino acid class represented by 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids. A study on the latter class reported that 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid promoted rapeseed growth, increasing seed yield and oil content, with a specific quantitative effect of +X% in yield (exact percentage not specified in abstract but documented as significant) [1]. The target compound's carbon-linked structure lacks the nitrogen atom at the beta-position, which is crucial for the biological activity observed in the amino-linked series. Therefore, this compound is not a substitute for those studies and represents a distinct chemical space for exploring alternative mechanisms or developing new derivatives with potentially different bioactivity profiles.

Antimicrobial activity Agricultural chemistry β-Amino acid derivatives

Synthetic Utility: Bromine as a Handle for Cross-Coupling Reactions

The presence of a bromine atom at the meta-position of the phenyl ring provides a specific and quantifiable advantage in synthetic chemistry. The C-Br bond can be selectively cleaved in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, allowing for the modular introduction of diverse aryl or alkyl groups [1]. This functional handle is a key differentiator from non-halogenated phenyl-thiazole propanoic acid analogs, which lack this site for facile derivatization. While a universal quantitative metric like reaction yield is not applicable, the presence of this reactive site directly enables a broader range of synthetic transformations and the creation of focused chemical libraries.

Synthetic chemistry Cross-coupling Suzuki-Miyaura

Recommended Research and Procurement Scenarios for 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid CAS 1082829-38-6


Screening for Novel Platelet Aggregation Inhibitors

Given the class-level evidence from thiazole carboxylic acid and ester patents [1], this compound is a relevant candidate for screening in platelet aggregation assays. Its distinct meta-bromo substitution pattern offers a new SAR vector to explore, particularly for research groups seeking to avoid the well-trodden path of para-substituted analogs. The 98% purity [2] ensures that initial screening results are not confounded by significant impurities, streamlining the hit-to-lead process.

Medicinal Chemistry Scaffold Diversification via Cross-Coupling

The meta-bromophenyl group makes this compound an ideal starting material for library synthesis using Suzuki-Miyaura cross-coupling reactions. Procurement of this specific intermediate allows chemists to rapidly generate a series of derivatives with varying aryl or heteroaryl substituents at the meta-position, exploring a chemical space distinct from the more common para-substituted thiazole propanoic acid analogs [1].

Structure-Activity Relationship (SAR) Studies on Thiazole-Containing Carboxylic Acids

For programs investigating the biological activity of carbon-linked thiazole-propanoic acids, this compound serves as a critical comparator to amino-linked analogs [2]. Its procurement enables the direct, head-to-head evaluation of how the replacement of a nitrogen atom with a carbon atom at the beta-position affects potency, selectivity, and metabolic stability in a defined assay system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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